[(2R)-2,8-Dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] acetate
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Description
[(2R)-2,8-Dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] acetate, also known as [(2R)-2,8-Dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] acetate, is a useful research compound. Its molecular formula is C₂₉H₄₈O₃ and its molecular weight is 444.69. The purity is usually 95%.
BenchChem offers high-quality [(2R)-2,8-Dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(2R)-2,8-Dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Vitamin E Analogue Study
[(2R)-2,8-Dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] acetate has been studied as a vitamin E analogue. Research comparing the bioactivities of various acetates, including this compound, in a rat curative myopathy bioassay, showed that its stereoisomers are slightly more active than α-tocopheryl acetate stereoisomers (Ingold, Burton, Foster, & Hughes, 1990).
Designer Scaffold in Syntheses
The compound has been used as a designer scaffold in syntheses of heterocyclic scaffolds. It was utilized in optically pure form for stereoselective CC bond formation, leading to valuable heterocyclic building blocks (Pandey, Gaikwad, & Gadre, 2012).
Chemoenzymatic Synthesis Application
It has also been involved in the chemoenzymatic synthesis of the HMG‐CoA reductase inhibitor Rosuvastatin and natural Styryl lactone Cryptomoscatone E1. This application highlights its utility in the synthesis of significant pharmacological agents (Ramesh et al., 2017).
In Organic Synthesis and Chemical Transformations
Its derivatives have been used in various organic synthesis processes and chemical transformations, demonstrating the compound’s versatility in creating complex molecular structures (Fleming, Maiti, & Ramarao, 2003).
properties
IUPAC Name |
[(2R)-2,8-dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H48O3/c1-21(2)11-8-12-22(3)13-9-14-23(4)15-10-17-29(7)18-16-26-20-27(31-25(6)30)19-24(5)28(26)32-29/h19-23H,8-18H2,1-7H3/t22-,23-,29-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZGGOZSKJGOUCF-VDWGHMIBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC2=C1O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H48O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(2R)-2,8-Dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] acetate |
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